1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-naphthalen-1-ylethanone
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Overview
Description
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-naphthalen-1-ylethanone is a complex organic compound that features a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a naphthalen-1-ylethanone moiety
Scientific Research Applications
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-naphthalen-1-ylethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
Target of Action:
CMIT primarily targets microbial organisms. It has been investigated as a potential biocide in aircraft fuel systems . These systems present unique challenges due to their specific properties, and CMIT’s effectiveness against microbial isolates has been assessed . The compound interacts with microorganisms, disrupting their growth and survival.
Mode of Action:
CMIT acts as a cathodic inhibitor on the 7B04 aluminum alloy , which is commonly used in aircraft fuel systems. It exhibits both short-term and long-term corrosion inhibition effects at specific concentrations. By interfering with the corrosion process, CMIT helps protect the alloy from localized corrosion, including microbiologically influenced corrosion (MIC) .
Biochemical Pathways:
glutathione and sulfate . These interactions likely contribute to its antimicrobial properties and corrosion inhibition effects .
Pharmacokinetics:
Unfortunately, detailed pharmacokinetic data for CMIT are scarce. We don’t have information on its absorption , volume of distribution , or protein binding
Result of Action:
At the molecular and cellular level, CMIT’s action leads to inhibition of microbial growth. By disrupting essential processes in microorganisms, it prevents their proliferation and potential damage to fuel system components .
Action Environment:
Environmental factors significantly influence CMIT’s efficacy and stability. In aircraft fuel systems, the presence of liquid water, suitable pH, and ample nutrients create an ideal environment for microbial growth. CMIT’s effectiveness depends on these conditions, as well as its concentration and exposure duration .
Its unique properties make it a valuable candidate for combating microbial problems in this specialized context . 🛫🔬
Preparation Methods
The synthesis of 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-naphthalen-1-ylethanone typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene or ethyl acetate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-naphthalen-1-ylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Comparison with Similar Compounds
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-naphthalen-1-ylethanone can be compared with other similar compounds, such as:
1-[4-(4-Bromophenyl)piperazin-1-yl]-2-naphthalen-1-ylethanone: This compound has a bromine atom instead of chlorine, which may alter its chemical reactivity and biological activity.
This compound: This compound has a similar structure but with different substituents on the piperazine ring, affecting its properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-naphthalen-1-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O/c1-17-9-10-20(24)16-22(17)25-11-13-26(14-12-25)23(27)15-19-7-4-6-18-5-2-3-8-21(18)19/h2-10,16H,11-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLFFOCQVPCSEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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